"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" synthesis protocol
"S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate" synthesis protocol
An In-Depth Technical Guide to the Synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for the laboratory-scale synthesis of S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate (CAS No. 153121-88-1).[1][2][3] It is intended for an audience of researchers, chemists, and professionals in drug development and materials science. The guide encompasses a discussion of the synthetic strategy, a detailed experimental protocol, methods for characterization, and critical safety considerations.
Introduction and Strategic Analysis
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is a bifunctional molecule containing a thioester and a primary alcohol. Its structure lends itself to applications in polymer chemistry, materials science, and as a building block in more complex organic syntheses. The presence of both a protected thiol (as a thioester) and a free hydroxyl group allows for sequential, orthogonal chemical modifications.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1][3] |
| CAS Number | 153121-88-1 | [1][2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | [2] |
| Boiling Point | 232.4 ± 23.0 °C (Predicted) | [2] |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) | [2] |
Synthetic Rationale:
The most direct and efficient synthetic route to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate is the selective S-acylation of 2-mercaptoethanol with pivaloyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Insight: The sulfur atom of the thiol group in 2-mercaptoethanol is a more potent nucleophile than the oxygen atom of the hydroxyl group. This inherent difference in nucleophilicity allows for a highly selective attack on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.[4][5][6] An organic base, such as triethylamine, is incorporated as an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4][5]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol details a robust procedure for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Reagents: Pivaloyl chloride (≥99%), 2-Mercaptoethanol (≥99%), Triethylamine (Et₃N, ≥99%), Dichloromethane (CH₂Cl₂, anhydrous), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 250 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.
Synthesis Workflow Diagram:
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: Assemble the two-neck flask with a magnetic stir bar and the dropping funnel. The second neck is fitted with a condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 2-mercaptoethanol (7.81 g, 100 mmol, 1.0 equiv) and anhydrous dichloromethane (100 mL). Stir the solution until homogeneous. Add triethylamine (12.14 g, 120 mmol, 1.2 equiv) to the solution.
-
Cooling: Immerse the reaction flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (12.06 g, 100 mmol, 1.0 equiv) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Aqueous Workup:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted pivaloyl chloride, and finally with brine (1 x 50 mL).[8]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate.
Quantitative Data Summary:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | 7.81 g | 100 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 12.06 g | 100 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 12.14 g | 120 | 1.2 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~120 mL | - | Solvent |
Product Characterization
To confirm the identity and purity of the synthesized S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, a suite of analytical techniques should be employed.[9][10]
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the nine protons of the tert-butyl group, two triplets for the two methylene groups (-S-CH₂ -CH₂ -OH), and a broad singlet for the hydroxyl proton which can be exchanged with D₂O.
-
¹³C NMR (Carbon NMR): Distinct signals for the carbonyl carbon of the thioester, the quaternary carbon and methyl carbons of the tert-butyl group, and the two methylene carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be a strong C=O stretch for the thioester (typically ~1690 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and C-H stretches in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the molecular weight of 162.25 g/mol .
Safety and Handling Precautions
Adherence to safety protocols is paramount during this synthesis due to the hazardous nature of the reagents.
-
Pivaloyl Chloride: Highly corrosive and lachrymatory. It reacts violently with water to release HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
2-Mercaptoethanol: Toxic upon inhalation, ingestion, and skin contact.[12] It has a strong, unpleasant odor. All manipulations must be conducted within a fume hood.
-
Triethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
References
-
PubChem. (n.d.). S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lai, W.-F., & Obireddy, S. R. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.
-
Chemsrc. (n.d.). S-2-hydroxyethyl 2,2-dimethylpropanethioate. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]
- Google Patents. (n.d.). US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone.
-
Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Retrieved from [Link]
-
ResearchGate. (2007). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]
-
PubMed Central. (2018). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Two-Step, Multi-Decagram Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2020). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Retrieved from [Link]
-
ResearchGate. (2021). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. Retrieved from [Link]
-
YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]
Sources
- 1. S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | C7H14O2S | CID 9989559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-2-hydroxyethyl 2,2-dimethylpropanethioate | 153121-88-1 [chemicalbook.com]
- 3. CAS#:153121-88-1 | S-2-hydroxyethyl 2,2-dimethylpropanethioate | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
